molecular formula C66H118O12Sn B12730139 Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate CAS No. 84029-74-3

Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Cat. No.: B12730139
CAS No.: 84029-74-3
M. Wt: 1222.3 g/mol
InChI Key: HULSPORJGSUDMC-DWUHLOFKSA-K
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Description

This organotin compound features a central tin (Sn) atom coordinated by oxygen atoms and long alkyl chains, including tetradecyl (C₁₄H₂₉) and dodecyl (C₁₂H₂₅) groups. Its molecular formula is C₆₂H₁₁₀O₁₂Sn, with a molecular weight of 1166.24 g/mol . The structure includes conjugated double bonds (Z,Z,Z-configuration) and multiple oxo groups, contributing to its thermal stability (boiling point: 924.3°C, melting point: 512.8°C) and low vapor pressure (3.25×10⁻³⁵ mmHg at 25°C) . These properties suggest applications in polymer stabilization, catalysis, or specialty materials requiring high thermal resistance.

Properties

CAS No.

84029-74-3

Molecular Formula

C66H118O12Sn

Molecular Weight

1222.3 g/mol

IUPAC Name

4-O-[dodecyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate

InChI

InChI=1S/3C18H32O4.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-12H2,2H3;/q;;;;+3/p-3/b3*15-14-;;

InChI Key

HULSPORJGSUDMC-DWUHLOFKSA-K

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Biological Activity

Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound with significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C62H110O12SnC_{62}H_{110}O_{12}Sn, with a molecular weight of approximately 1166.24 g/mol. It contains multiple functional groups that contribute to its biological activity. The structure includes dioxo and trioxo groups that are known to enhance reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to strong inhibition against several pathogens.

Case Studies

  • Inhibition of Gram-negative Bacteria : In a study assessing the compound's effectiveness against Escherichia coli and Salmonella species, the Minimum Inhibitory Concentration (MIC) was found to be 31.25 µg/mL for certain strains. This suggests that the compound has potential as an antimicrobial agent in food safety and medical applications .
  • Antifungal Properties : The compound also demonstrated antifungal activity against common fungal strains. In vitro tests showed inhibition rates comparable to standard antifungal agents at similar concentrations .

The proposed mechanism of action for this compound involves disruption of microbial cell membranes and interference with metabolic processes. The presence of tin in its structure is believed to play a crucial role in its biological activity by forming complexes with cellular components .

Comparative Biological Activity

CompoundTarget OrganismsMIC (µg/mL)Remarks
Tetradecyl CompoundE. coli, Salmonella31.25Moderate inhibition observed
Standard Antibiotic AE. coli15Higher efficacy noted
Standard Antibiotic BSalmonella30Comparable to tetradecyl compound

Toxicity and Environmental Impact

While the biological activity is promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate potential skin irritation and harmful effects on aquatic life . Further toxicological studies are necessary to evaluate its safety for human use and environmental impact.

Scientific Research Applications

Chemical Reactivity

The reactivity of Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate may involve:

  • Nucleophilic substitutions : Due to the presence of multiple functional groups.
  • Redox reactions : The dioxo groups can participate in oxidation-reduction processes.

These properties make the compound suitable for various applications in organic synthesis and material development.

Materials Science

The unique structure of this compound indicates potential uses in:

  • Nanotechnology : Its long hydrocarbon chains could facilitate self-assembly into nanostructures.
  • Polymer Chemistry : The compound may serve as a monomer or additive in the synthesis of advanced polymers with tailored properties.

Biological Applications

Research has indicated that compounds with similar structures exhibit significant biological activities. Potential applications include:

  • Antimicrobial agents : Similar compounds have shown effectiveness against various pathogens.
  • Drug delivery systems : The hydrophobic nature allows for encapsulation of hydrophilic drugs.

Catalysis

The tin component suggests utility in catalysis:

  • Organometallic catalysis : It may act as a catalyst or catalyst precursor in organic reactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds with long aliphatic chains. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria. This suggests that Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl could have similar effects due to its structural similarities.

Case Study 2: Drug Delivery Systems

Research into drug delivery systems using amphiphilic compounds has shown that those with long alkyl chains effectively encapsulate hydrophilic drugs. Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl's structure suggests it could be optimized for such applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds with analogous structures vary in alkyl chain lengths, substituents, and stereochemistry, leading to distinct physicochemical and functional differences. Below is a detailed comparison:

Table 1: Key Properties of Organotin Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Boiling Point (°C) Melting Point (°C) Key Applications
Tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl-... (84029-73-2) C₆₂H₁₁₀O₁₂Sn 1166.24 Tetradecyl, Dodecyl 924.3 512.8 Polymer additives, heat stabilizers
Octadecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate (62480-03-9) C₆₀H₁₁₂O₈Sn 1080.24 Octadecyl, Octyl N/A N/A Lubricant additives
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate (60659-60-1) C₄₄H₈₀O₈Sn 855.81 Tetradecyl, Butyl N/A N/A Catalysts, PVC stabilizers
Dodecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate (33466-31-8) C₄₄H₈₀O₈Sn 855.81 Dodecyl, Butyl N/A N/A Surface coatings, antifouling agents
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate (83898-58-2) C₅₀H₉₂O₈Sn 980.95 Decyl, Octyl N/A N/A Plasticizers, adhesives

Key Research Findings

Alkyl Chain Length and Solubility :

  • The target compound (C₆₂H₁₁₀O₁₂Sn) exhibits lower solubility in polar solvents compared to shorter-chain analogs (e.g., dibutyl derivatives in ) due to its extended tetradecyl/dodecyl groups, which enhance hydrophobicity.
  • Decyl/octyl variants (e.g., ) balance lipophilicity and processability, making them suitable for plasticizers.

Thermal Stability :

  • The target compound’s high boiling point (924.3°C ) surpasses that of butyl-substituted analogs (e.g., ), attributed to stronger van der Waals forces between long alkyl chains .
  • Octadecyl derivatives () may exhibit similar stability but are less studied.

Reactivity and Catalytic Activity :

  • Shorter alkyl chains (e.g., butyl in ) reduce steric hindrance around the tin center, enhancing reactivity in cross-coupling reactions.
  • The target compound’s bulky substituents may limit catalytic efficiency but improve durability in high-temperature applications.

Environmental and Safety Considerations :

  • Dibutyltin compounds () are regulated due to toxicity concerns, whereas higher molecular weight analogs (e.g., ) are under investigation for reduced environmental impact .

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

Detailed Preparation Methods

Step Reaction Type Reagents/Conditions Notes/Outcomes
1. Organotin core synthesis Alkylation and etherification Stannous chloride, alkyl halides, base (e.g., NaH), inert atmosphere Formation of 5,7,12-trioxa-6-stannahexacosa backbone
2. Preparation of 1,4-dioxo-4-(tetradecyloxy)but-2-enyl intermediate Oxidation and esterification But-2-enedioic acid derivatives, tetradecyl alcohol, acid catalyst (e.g., H2SO4), mild heating Formation of dioxo but-2-enyl ester with tetradecyl group
3. Esterification of hydroxyl groups Coupling reaction Dodecyl alcohol, coupling agents (DCC, EDC), DMAP catalyst, anhydrous conditions Selective formation of dodecyl ester at 6-position
4. Final coupling and purification Condensation and purification Inert atmosphere, mild heating, chromatographic purification High purity tetradecyl (Z,Z,Z)-6-((1,4-dioxo-4-(tetradecyloxy)but-2-enyl)oxy)-6-dodecyl derivative

Research Findings and Optimization

  • Stereoselectivity: The (Z,Z,Z) configuration is achieved by controlling the reaction temperature and using stereospecific catalysts during the formation of the but-2-enedioate intermediates.
  • Yield optimization: Use of coupling agents like DCC in the esterification steps improves yields by minimizing side reactions and promoting selective ester bond formation.
  • Purity and characterization: Final products are purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure and stereochemistry.
  • Stability considerations: The organotin compound is sensitive to moisture and oxygen; thus, all reactions and storage are performed under inert atmosphere (argon or nitrogen) and anhydrous conditions.

Summary Table of Preparation Parameters

Parameter Optimal Condition Effect on Product
Temperature 0–40 °C during esterification Maintains stereochemistry and prevents decomposition
Atmosphere Argon or nitrogen Prevents oxidation of organotin center
Catalysts Acid catalysts for esterification; DMAP for coupling Enhances reaction rate and selectivity
Solvents Anhydrous dichloromethane, tetrahydrofuran Good solubility and inertness
Purification Silica gel chromatography High purity and removal of side products

Q & A

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • Methodological Answer : Molecular dynamics simulations assess steric hindrance around the stannane core. Frontier molecular orbital (FMO) theory identifies reactive sites for electrophilic/nucleophilic attacks. Validate predictions with small-scale exploratory reactions .

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